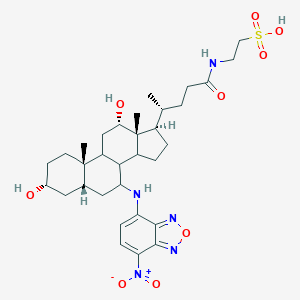
7beta-Nbd-nct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7beta-Nbd-nct is a chemical compound that has been used extensively in scientific research for its unique properties. This compound is a fluorescent analog of cholesterol, which makes it an ideal tool for studying cholesterol transport and metabolism within cells. In
Wirkmechanismus
The mechanism of action of 7beta-Nbd-nct involves its ability to mimic the behavior of cholesterol within cells. Specifically, this compound is taken up by cells and incorporated into cellular membranes, where it can be transported between different compartments and metabolized in the same way as cholesterol. The fluorescent properties of 7beta-Nbd-nct also allow researchers to track its movement within cells and to visualize cholesterol trafficking in real-time.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7beta-Nbd-nct are largely related to its ability to mimic the behavior of cholesterol within cells. This compound has been shown to affect cholesterol metabolism and transport, as well as to alter the structure and function of cellular membranes. In addition, 7beta-Nbd-nct has been used to investigate the role of cholesterol in various disease states, including atherosclerosis and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7beta-Nbd-nct in lab experiments is its ability to mimic the behavior of cholesterol within cells. This makes it an ideal tool for studying cholesterol transport and metabolism, as well as for investigating the effects of various drugs and compounds on cholesterol metabolism. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescent properties of 7beta-Nbd-nct can be affected by changes in pH and temperature, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 7beta-Nbd-nct. One area of interest is the use of this compound to study the role of cholesterol in various disease states, including atherosclerosis and Alzheimer's disease. Another area of interest is the development of new compounds that can mimic the behavior of cholesterol within cells, but with improved properties such as increased stability and reduced toxicity. Finally, there is also interest in using 7beta-Nbd-nct to study the effects of various drugs and compounds on cholesterol metabolism, with the goal of identifying new therapeutic targets for the treatment of cholesterol-related diseases.
Synthesemethoden
The synthesis of 7beta-Nbd-nct involves several steps. First, cholesterol is modified to introduce a nitrobenzoxadiazole (NBD) group at the 7beta position. This is achieved by reacting cholesterol with NBD-chloride in the presence of a base. The resulting product is then purified and converted to the nitrile derivative by reaction with sodium azide. Finally, the nitrile derivative is reduced to the amine using hydrogen gas and palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
7beta-Nbd-nct has been used extensively in scientific research to study cholesterol transport and metabolism within cells. This compound is particularly useful for studying the movement of cholesterol between different cellular compartments, as well as the regulation of cholesterol synthesis and uptake. In addition, 7beta-Nbd-nct has been used to study the effects of various drugs and compounds on cholesterol metabolism, as well as to investigate the role of cholesterol in various disease states.
Eigenschaften
CAS-Nummer |
124882-57-1 |
|---|---|
Produktname |
7beta-Nbd-nct |
Molekularformel |
C32H47N5O9S |
Molekulargewicht |
677.8 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,7S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C32H47N5O9S/c1-17(4-9-27(40)33-12-13-47(43,44)45)20-5-6-21-28-22(16-26(39)32(20,21)3)31(2)11-10-19(38)14-18(31)15-24(28)34-23-7-8-25(37(41)42)30-29(23)35-46-36-30/h7-8,17-22,24,26,28,34,38-39H,4-6,9-16H2,1-3H3,(H,33,40)(H,43,44,45)/t17-,18+,19-,20-,21?,22?,24+,26+,28?,31+,32-/m1/s1 |
InChI-Schlüssel |
OPHJSJAUIOZCAY-BXUBCPGOSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |
Synonyme |
(N-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate 7beta-NBD-NCT nitrobenzoxadiazol-N-cholytaurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



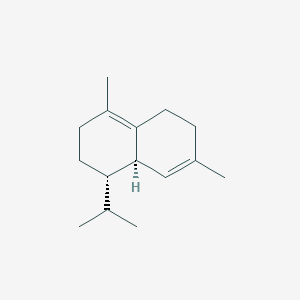
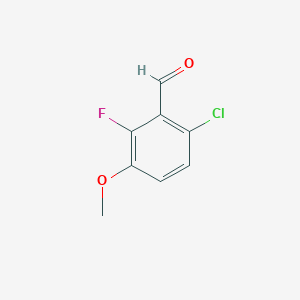




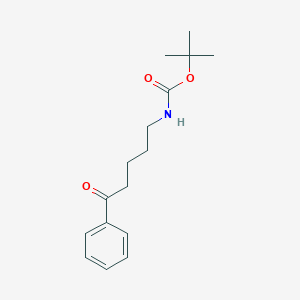


![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


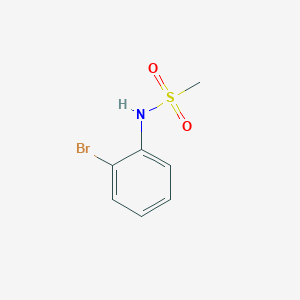
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)